An In-Depth Technical Guide to the Solubility and Stability of 1-Azaspiro[5.5]undecane-2,4-dione
An In-Depth Technical Guide to the Solubility and Stability of 1-Azaspiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azaspiro[5.5]undecane-2,4-dione, a unique spirocyclic molecule, represents a compelling scaffold in medicinal chemistry and drug discovery. Its rigid three-dimensional structure, incorporating a piperidine-2,4-dione moiety, offers potential for high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-Azaspiro[5.5]undecane-2,4-dione, with a primary focus on its solubility and stability. As specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed framework for its characterization. It outlines theoretical considerations, step-by-step experimental protocols for determining aqueous and organic solvent solubility, and robust methodologies for assessing its stability under various stress conditions, in alignment with international regulatory standards. The insights and protocols presented herein are designed to empower researchers to thoroughly characterize 1-Azaspiro[5.5]undecane-2,4-dione and its derivatives, thereby accelerating their development from promising scaffolds to potential therapeutic agents.
Introduction to 1-Azaspiro[5.5]undecane-2,4-dione
The 1-azaspiro[5.5]undecane core is a recurring motif in a number of natural products, including the histrionicotoxin family of alkaloids, which are known for their potent effects on neuromuscular transmission.[1] The dione functionality at the 2 and 4 positions of the piperidine ring introduces polar character and potential hydrogen bonding sites, which are critical determinants of its physicochemical properties and biological activity. The spirocyclic nature of the molecule imparts a conformational rigidity that is often sought after in drug design to enhance binding affinity and reduce off-target effects.[2]
Given its structural features, 1-Azaspiro[5.5]undecane-2,4-dione (CAS: 118263-80-2) and its analogs are of significant interest for the development of novel therapeutics. However, a comprehensive understanding of its solubility and stability is a prerequisite for its advancement through the drug development pipeline, from initial screening to formulation.
Solubility Profile: A Critical Parameter for Drug Action
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low bioavailability and therapeutic efficacy. The piperidine-2,4-dione moiety in 1-Azaspiro[5.5]undecane-2,4-dione suggests a degree of polarity, but the overall solubility will be influenced by the balance between this polar head and the nonpolar cyclohexane ring.
Theoretical Considerations and Predicted Solubility
While specific experimental data for 1-Azaspiro[5.5]undecane-2,4-dione is scarce, we can make some predictions based on its structure and by comparing it to related compounds. The presence of two carbonyl groups and a secondary amine in the piperidine-2,4-dione ring allows for hydrogen bonding with protic solvents like water and alcohols. However, the nonpolar cyclohexane ring will contribute to its lipophilicity. Therefore, it is anticipated that 1-Azaspiro[5.5]undecane-2,4-dione will exhibit moderate solubility in polar solvents and higher solubility in semi-polar to nonpolar organic solvents.
Experimental Determination of Solubility
A systematic approach to determining the solubility of 1-Azaspiro[5.5]undecane-2,4-dione in various solvents is essential. The following protocols, based on established methodologies such as the OECD Guideline for Testing of Chemicals, Test No. 105, provide a framework for these investigations.[3][4]
Table 1: Predicted and Experimental Solubility of 1-Azaspiro[5.5]undecane-2,4-dione in Common Solvents
| Solvent | Predicted Solubility | Experimental Value | Method |
| Water (pH 7.4) | Low | To be determined | Shake-Flask Method |
| Ethanol | Moderate | To be determined | Shake-Flask Method |
| Methanol | Moderate | To be determined | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | High | To be determined | Shake-Flask Method |
| Dichloromethane (DCM) | High | To be determined | Shake-Flask Method |
| Acetonitrile | Moderate | To be determined | Shake-Flask Method |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is suitable for determining the solubility of substances with a solubility above 10⁻² g/L.[5][6]
Materials:
-
1-Azaspiro[5.5]undecane-2,4-dione (high purity)
-
Selected solvents (HPLC grade)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-Azaspiro[5.5]undecane-2,4-dione to a known volume of the selected solvent in a sealed flask.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After shaking, allow the suspension to settle.
-
Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Causality Behind Experimental Choices:
-
The use of a thermostatically controlled shaker bath is crucial to maintain a constant temperature, as solubility is temperature-dependent.
-
A 24-48 hour agitation period is generally sufficient to reach equilibrium for most compounds.
-
Centrifugation is a reliable method to separate the solid and liquid phases without significant loss of the dissolved compound.
-
HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of 1-Azaspiro[5.5]undecane-2,4-dione.
Stability Profile: Ensuring Compound Integrity
The chemical stability of a drug candidate is a critical attribute that affects its shelf-life, safety, and efficacy. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. For 1-Azaspiro[5.5]undecane-2,4-dione, the piperidine-2,4-dione ring, particularly the imide and lactam functionalities, may be susceptible to hydrolysis under certain pH conditions.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
Table 2: Forced Degradation Conditions for 1-Azaspiro[5.5]undecane-2,4-dione
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, room temp | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂, heat | To evaluate susceptibility to oxidation. |
| Thermal Stress | 60°C | To determine the effect of heat. |
| Photostability | ICH Q1B conditions | To assess light sensitivity. |
Experimental Protocol: Forced Degradation Study
Materials:
-
1-Azaspiro[5.5]undecane-2,4-dione
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC with a photodiode array (PDA) detector and mass spectrometer (MS)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare solutions of 1-Azaspiro[5.5]undecane-2,4-dione in a suitable solvent (e.g., acetonitrile/water).
-
-
Stress Application:
-
Acid/Base Hydrolysis: Add an equal volume of the acidic or basic solution to the drug solution and monitor over time (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidation: Add the oxidizing agent and monitor over time.
-
Thermal Stress: Store the solid drug and its solution at elevated temperatures and analyze at specific time points.
-
Photostability: Expose the solid drug and its solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC-PDA-MS method. This method should be able to separate the parent drug from all degradation products.
-
The PDA detector will provide information on the purity of the peaks, while the MS will help in the identification of the degradation products.
-
Causality Behind Experimental Choices:
-
The use of a stability-indicating HPLC method is paramount to ensure that all degradation products are separated from the parent compound, allowing for accurate quantification of degradation.
-
The combination of PDA and MS detection provides comprehensive information, enabling both the quantification of degradation and the structural elucidation of the degradants.
-
The chosen stress conditions are based on ICH guidelines and are designed to simulate the potential environmental exposures a drug substance may encounter.[11]
Diagram 2: Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on 1-Azaspiro[5.5]undecane-2,4-dione.
Conclusion
While 1-Azaspiro[5.5]undecane-2,4-dione presents a promising scaffold for drug discovery, a thorough understanding of its solubility and stability is essential for its successful development. This technical guide provides a comprehensive framework for the systematic evaluation of these critical physicochemical properties. By following the detailed experimental protocols and considering the underlying scientific principles, researchers can generate the necessary data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of potential drug candidates based on this unique spirocyclic core. The methodologies outlined herein are designed to be robust, reliable, and in alignment with regulatory expectations, thereby providing a solid foundation for the advancement of 1-Azaspiro[5.5]undecane-2,4-dione and its derivatives in the pharmaceutical landscape.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][7][10]
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Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link][9]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
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IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]
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PMC. (n.d.). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]
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